molecular formula C5H8NO4P B3356755 [Amino(furan-2-yl)methyl]phosphonic acid CAS No. 68662-98-6

[Amino(furan-2-yl)methyl]phosphonic acid

Cat. No. B3356755
CAS RN: 68662-98-6
M. Wt: 177.1 g/mol
InChI Key: AMJUOJFMVXAEDD-UHFFFAOYSA-N
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Description

“[Amino(furan-2-yl)methyl]phosphonic acid” is a type of phosphonic acid that has a furan and an amino group attached to the methyl group . It is a stable analog of phosphates and pyrophosphates, characterized by one carbon–phosphorus bond .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been accomplished by the phospha-Mannich reaction of a P–H precursor, an aldehyde, and an amine . This reaction is rarely clean and high-yielding . A series of novel α-aminophosphonates bearing a furan motif were designed and synthesized under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using a structure data file, which can be imported into most chemistry software for further analysis .


Chemical Reactions Analysis

Phosphonates and bisphosphonates, like “this compound”, are stable analogs of phosphates and pyrophosphates. They are characterized by one and two carbon–phosphorus bonds, respectively . The replacement of the P-O bond with the P-C bond increases their chemical and enzymatic stability .

Future Directions

The future directions of “[Amino(furan-2-yl)methyl]phosphonic acid” and similar compounds could involve a switch from traditional resources such as crude oil to biomass . This change would require the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

properties

IUPAC Name

[amino(furan-2-yl)methyl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8NO4P/c6-5(11(7,8)9)4-2-1-3-10-4/h1-3,5H,6H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJUOJFMVXAEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(N)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563057
Record name [Amino(furan-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68662-98-6
Record name [Amino(furan-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Amino(furan-2-yl)methyl]phosphonic acid
Reactant of Route 2
[Amino(furan-2-yl)methyl]phosphonic acid
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[Amino(furan-2-yl)methyl]phosphonic acid
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[Amino(furan-2-yl)methyl]phosphonic acid
Reactant of Route 5
[Amino(furan-2-yl)methyl]phosphonic acid
Reactant of Route 6
[Amino(furan-2-yl)methyl]phosphonic acid

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